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Compound Name: 2-(3-Methoxyphenyl)azetidine

Cat. No.: B1418003 Get Quote

Introduction: The Azetidine Scaffold as a Privileged
Motif in CNS Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a

significant structural motif in modern medicinal chemistry.[1][2] Their inherent ring strain and

constrained geometry impart a unique three-dimensionality that provides distinct exit vectors for

substitution compared to more common five- and six-membered rings.[1] This structural rigidity

can lead to improved metabolic stability, enhanced solubility, and the ability to finely tune

ligand-target interactions.[1] Within the central nervous system (CNS) drug discovery

landscape, the azetidine scaffold is particularly valued for its ability to mimic the

phenethylamine pharmacophore present in many neurotransmitters and CNS-active drugs.[3]

The incorporation of an azetidine ring can favorably modulate key physicochemical properties,

such as pKa and lipophilicity, which are critical for blood-brain barrier penetration.[4]

This guide focuses on the medicinal chemistry applications of a specific, yet underexplored,

derivative: 2-(3-Methoxyphenyl)azetidine. While direct literature on this precise molecule is

limited, by analyzing structure-activity relationships (SAR) of closely related 2-arylazetidines

and the known pharmacological profiles of molecules containing the 3-methoxyphenyl moiety,

we can delineate its potential as a valuable building block for novel CNS-active agents.

Hypothesized Therapeutic Potential and Rationale
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The 2-(3-methoxyphenyl)azetidine scaffold integrates two key pharmacophoric elements: the

2-arylazetidine core and the 3-methoxyphenyl group. This combination suggests a strong

potential for interaction with monoamine transporters and receptors, which are critical targets in

the treatment of various neurological and psychiatric disorders.

The Role of the 2-Arylazetidine Core
The 2-aryl substitution pattern on the azetidine ring is less common than the 3-substituted

analogs but holds significant therapeutic promise. The direct connection of the aromatic ring to

the carbon adjacent to the nitrogen atom creates a compact and rigid structure that can

effectively probe binding pockets of CNS targets.

Significance of the 3-Methoxy Phenyl Group
The methoxy group at the meta-position of the phenyl ring is a common feature in a number of

CNS-active drugs. This substitution can influence the molecule's electronic properties and its

ability to form hydrogen bonds, which in turn can affect target binding affinity and selectivity.

For instance, many compounds with a 3-methoxyphenyl group exhibit activity at serotonin and

dopamine receptors, as well as monoamine transporters.

Based on these structural features, 2-(3-Methoxyphenyl)azetidine and its derivatives are

hypothesized to be valuable scaffolds for the development of novel:

Antidepressants and Anxiolytics: By targeting serotonin and norepinephrine transporters.

Atypical Antipsychotics: Through modulation of dopamine and serotonin receptors.[5]

Neuroprotective Agents: By potentially inhibiting monoamine oxidase (MAO) enzymes or

exhibiting antioxidant properties.

Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 2-(3-
Methoxyphenyl)azetidine and its derivatives. These are generalized methods adapted from

established procedures for analogous compounds and should be optimized for specific

applications.
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Protocol 1: Synthesis of 2-(3-Methoxyphenyl)azetidine
This protocol is adapted from general methods for the synthesis of 2-arylazetidines.[6][7][8]

Workflow for the Synthesis of 2-(3-Methoxyphenyl)azetidine
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Step 1: Imino Aldol Condensation

Step 2: Reduction

Step 3: Cyclization

Step 4: Deprotection (Optional)

tert-Butyl acetate

Lithium enolate

LDA, THF, -78 °C

N-Tosyl-β-amino ester

3-Methoxy-N-tosylaldimine

N-Tosyl-β-amino alcohol

LAH, THF, 0 °C to rt

2-(3-Methoxyphenyl)-N-tosylazetidine

TsCl, KOH, THF, reflux

2-(3-Methoxyphenyl)azetidine

e.g., Na/naphthalene

Click to download full resolution via product page

Caption: General synthetic route to 2-(3-Methoxyphenyl)azetidine.
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Materials:

tert-Butyl acetate

Lithium diisopropylamide (LDA)

Tetrahydrofuran (THF), anhydrous

3-Methoxy-N-tosylaldimine (to be synthesized from 3-methoxybenzaldehyde and tosylamide)

Lithium aluminum hydride (LAH)

p-Toluenesulfonyl chloride (TsCl)

Potassium hydroxide (KOH)

Standard glassware for organic synthesis

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Imino Aldol Condensation: a. Prepare a solution of LDA in anhydrous THF at -78 °C under an

inert atmosphere. b. Slowly add tert-butyl acetate to the LDA solution and stir for 1 hour to

generate the lithium enolate. c. Add a solution of 3-methoxy-N-tosylaldimine in THF to the

enolate solution at -78 °C. d. Allow the reaction to stir for 2 hours at -78 °C. e. Quench the

reaction with saturated aqueous ammonium chloride and extract the product with ethyl

acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude N-tosyl-β-amino ester.

Reduction of the Ester: a. Dissolve the crude N-tosyl-β-amino ester in anhydrous THF and

cool to 0 °C. b. Slowly add a solution of LAH in THF to the ester solution. c. Allow the

reaction to warm to room temperature and stir for 1 hour. d. Carefully quench the reaction by

sequential addition of water, 15% aqueous NaOH, and water. e. Filter the resulting

suspension and concentrate the filtrate to obtain the crude N-tosyl-β-amino alcohol.

Intramolecular Cyclization: a. Dissolve the crude N-tosyl-β-amino alcohol in THF. b. Add

powdered KOH and TsCl to the solution. c. Reflux the mixture for 30 minutes. d. Cool the
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reaction to room temperature, filter, and concentrate the filtrate. e. Purify the crude product

by column chromatography on silica gel to yield 2-(3-Methoxyphenyl)-N-tosylazetidine.

Deprotection (Optional): a. The N-tosyl group can be removed under various conditions (e.g.,

sodium naphthalenide) to yield the free base, 2-(3-Methoxyphenyl)azetidine, which can be

further derivatized at the nitrogen atom.

Protocol 2: In Vitro Evaluation of Monoamine
Transporter Inhibition
This protocol outlines a cell-based assay to determine the inhibitory potency of 2-(3-
Methoxyphenyl)azetidine derivatives on the dopamine transporter (DAT), norepinephrine

transporter (NET), and serotonin transporter (SERT).[9]

Materials:

HEK293 cells stably expressing human DAT, NET, or SERT

Krebs-HEPES buffer (KHB)

[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (radiolabeled substrates)

Test compounds (2-(3-Methoxyphenyl)azetidine derivatives) dissolved in a suitable solvent

(e.g., DMSO)

Known monoamine transporter inhibitors as positive controls (e.g., GBR 12909 for DAT,

desipramine for NET, fluoxetine for SERT)

96-well cell culture plates

Scintillation counter

Procedure:

Cell Culture: a. Culture the transporter-expressing HEK293 cells in appropriate media in 96-

well plates until they reach confluency.
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Uptake Inhibition Assay: a. On the day of the experiment, wash the cells once with room

temperature KHB. b. Pre-incubate the cells for 5 minutes at room temperature in 50 µL of

KHB containing various concentrations of the test compounds, vehicle control, or a known

inhibitor. c. Initiate the uptake by replacing the pre-incubation buffer with a buffer containing

the same concentrations of test compounds along with the respective radiolabeled substrate

(e.g., 200 nM [³H]-dopamine for DAT). d. Allow the uptake to proceed for a short period (e.g.,

1 minute for DAT and SERT, 3 minutes for NET) at room temperature. e. Terminate the

reaction by rapidly removing the uptake buffer and washing the cells with ice-cold KHB. f.

Lyse the cells with 1% SDS solution. g. Transfer the cell lysates to scintillation vials with a

scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the

presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the

percentage of inhibition versus the concentration of the test compound and determine the

IC₅₀ value using non-linear regression analysis.

Protocol 3: Evaluation of Neuroprotective Effects
This protocol describes an in vitro assay to assess the potential neuroprotective effects of 2-(3-
Methoxyphenyl)azetidine derivatives against oxidative stress-induced cell death in a neuronal

cell line (e.g., SH-SY5Y).[10][11][12][13]

Workflow for Neuroprotection Assay
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Seed SH-SY5Y cells

Pre-treat with Test Compound

24h

Induce Oxidative Stress

e.g., H2O2 or MPP+

Assess Cell Viability

24h, e.g., MTT assay

Data Analysis

Calculate % viability

Click to download full resolution via product page

Caption: Workflow for assessing neuroprotective effects in vitro.

Materials:

SH-SY5Y human neuroblastoma cells

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

Test compounds (2-(3-Methoxyphenyl)azetidine derivatives)

An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂) or MPP⁺)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: a. Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow

them to adhere overnight.

Compound Treatment: a. Treat the cells with various concentrations of the test compounds

for a pre-determined time (e.g., 2 hours). Include a vehicle control group.

Induction of Oxidative Stress: a. After the pre-treatment, add the oxidative stress-inducing

agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.

Cell Viability Assessment (MTT Assay): a. After the incubation period, add MTT solution to

each well and incubate for 3-4 hours at 37 °C. b. Remove the medium and add DMSO to

dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g.,

570 nm) using a microplate reader.

Data Analysis: a. Calculate the percentage of cell viability relative to the control group

(untreated cells). b. Plot the percentage of cell viability against the concentration of the test

compound to determine its neuroprotective effect.

Data Presentation: Hypothetical Biological Activity
The following table presents hypothetical IC₅₀ values for a series of 2-arylazetidine derivatives

to illustrate potential structure-activity relationships.
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Compound R DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM)

1 3-OCH₃ 150 50 25

2 4-OCH₃ 250 100 80

3 2-OCH₃ 500 300 200

4 H 800 600 450

This is hypothetical data for illustrative purposes only.

Conclusion and Future Directions
2-(3-Methoxyphenyl)azetidine represents a promising, yet underexplored, scaffold for the

development of novel CNS-active agents. Based on the analysis of related structures, this

compound and its derivatives are predicted to interact with key targets in neuropsychiatric

disorders, such as monoamine transporters. The provided protocols offer a starting point for the

synthesis and biological evaluation of this intriguing class of molecules. Future work should

focus on the synthesis of a library of derivatives with modifications at the azetidine nitrogen and

the phenyl ring to establish clear structure-activity relationships. Furthermore, in vivo studies

will be necessary to validate the therapeutic potential of any lead compounds identified through

these in vitro screens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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